molecular formula C9H4FNO B13013066 6-Fluorobenzofuran-2-carbonitrile

6-Fluorobenzofuran-2-carbonitrile

Cat. No.: B13013066
M. Wt: 161.13 g/mol
InChI Key: ORLABBZZQTZSBU-UHFFFAOYSA-N
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Description

6-Fluorobenzofuran-2-carbonitrile is a fluorinated benzofuran derivative Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzofuran-2-carbonitrile typically involves the introduction of a fluorine atom into the benzofuran ring. One common method is the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. These reactions often require specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzofuran-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce primary amines .

Scientific Research Applications

6-Fluorobenzofuran-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluorobenzofuran-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

    2-Fluorobenzofuran: Another fluorinated benzofuran derivative with similar properties.

    3-Fluorobenzofuran: Differing in the position of the fluorine atom, this compound may exhibit distinct reactivity and biological activity.

    2-Trifluoromethylbenzofuran:

Uniqueness: 6-Fluorobenzofuran-2-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which can significantly influence its chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C9H4FNO

Molecular Weight

161.13 g/mol

IUPAC Name

6-fluoro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H4FNO/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H

InChI Key

ORLABBZZQTZSBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=C2)C#N

Origin of Product

United States

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